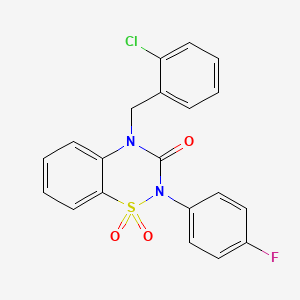
4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H14ClFN2O3S and its molecular weight is 416.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2-chlorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazin class, characterized by its unique heterocyclic structure that includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to detail its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C16H12ClFN2O2S, indicating the presence of chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural conformation has been studied using X-ray crystallography, revealing an intermediate conformation between twisted boat and chair forms, which facilitates various intermolecular interactions such as hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClFN2O2S |
| Molecular Weight | 350.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. A related study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrated potent inhibition of histone deacetylase 3 (HDAC3) with an IC50 value of 95.48 nM and exhibited solid tumor cell inhibitory activities with an IC50 of 1.30 μM against HepG2 cells . These findings suggest that similar structural motifs in the benzothiadiazin class may confer antitumor properties.
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymatic pathways related to tumor growth and proliferation. The presence of fluorine and chlorine substituents may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . These effects are crucial for developing effective cancer therapies.
- In Vivo Studies : Animal model studies have reported tumor growth inhibition when treated with benzothiadiazine derivatives, suggesting promising therapeutic potential for compounds like This compound .
Pharmacological Potential
Given the structural features and preliminary biological activity data, this compound may serve as a lead for further development in cancer treatment. The unique combination of substituents could be optimized to enhance selectivity and potency against specific cancer types.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S/c21-17-6-2-1-5-14(17)13-23-18-7-3-4-8-19(18)28(26,27)24(20(23)25)16-11-9-15(22)10-12-16/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPVEMCSGAOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














